2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-sec-butylacetamide
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Overview
Description
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-sec-butylacetamide is a complex organic compound with a unique structure that includes a brominated dibenzo-thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-sec-butylacetamide typically involves multiple steps, starting with the preparation of the dibenzo-thiazine core. This core is then brominated and further functionalized to introduce the sec-butylacetamide group.
Preparation of Dibenzo-thiazine Core: The dibenzo-thiazine core can be synthesized through a cyclization reaction involving appropriate precursors.
Bromination: The dibenzo-thiazine core is brominated using bromine or a brominating agent under controlled conditions.
Functionalization: The brominated dibenzo-thiazine is then reacted with sec-butylamine and acetic anhydride to introduce the sec-butylacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-sec-butylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the brominated core.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-sec-butylacetamide involves its interaction with specific molecular targets. The brominated dibenzo-thiazine core may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sec-butylacetamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetic acid: Similar core structure but different functional groups.
1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-yl)ethanone: Contains an azepanyl group instead of sec-butylacetamide.
(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-yl)acetic acid: Ethyl group instead of sec-butylacetamide.
Uniqueness
The uniqueness of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-sec-butylacetamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The sec-butylacetamide group may enhance its solubility, stability, and binding affinity compared to similar compounds.
Properties
Molecular Formula |
C18H19BrN2O3S |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-butan-2-ylacetamide |
InChI |
InChI=1S/C18H19BrN2O3S/c1-3-12(2)20-18(22)11-21-16-9-8-13(19)10-15(16)14-6-4-5-7-17(14)25(21,23)24/h4-10,12H,3,11H2,1-2H3,(H,20,22) |
InChI Key |
MAOVHCMQLLPCNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
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